2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-15-10-11-19(12-16(15)2)30-25(32)24-23(20-8-3-4-9-21(20)33-24)29-26(30)34-14-22(31)28-18-7-5-6-17(27)13-18/h3-13H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVTYHQKJRUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₂₁H₂₃F N₂O₂S
- Molecular Weight : 401.55 g/mol
The compound is believed to exert its biological effects through various mechanisms, including inhibition of specific enzymes and interaction with cellular pathways involved in disease progression. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease .
1. Neuroprotective Effects
Recent studies indicate that the compound has shown promising neuroprotective effects in vitro. It was tested against AChE and BuChE using standard inhibitors like Donepezil as a reference. The results demonstrated that certain analogues of this compound exhibited superior inhibitory activity compared to Donepezil, suggesting potential applications in treating Alzheimer's disease .
2. Anticancer Properties
In vitro evaluations have also explored the compound's anticancer properties. It was tested against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The results indicated that the compound could inhibit cell proliferation significantly, with a dose-dependent response observed in treated cells .
Study 1: Neuroprotective Activity
A study conducted by researchers evaluated the neuroprotective effects of similar compounds on neuronal cell lines. The study found that derivatives with specific substitutions at the phenyl rings enhanced AChE inhibition significantly compared to the parent compounds. The findings suggest that structural modifications play a crucial role in enhancing biological activity .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, several derivatives were synthesized and tested for their efficacy against cancer cell lines. The results showed that compounds with a thioether linkage exhibited improved cytotoxicity against MCF-7 cells compared to those without this modification .
Data Tables
| Biological Activity | Tested Cell Lines | Inhibitory Concentration (IC50) | Reference Compound |
|---|---|---|---|
| AChE Inhibition | Neuronal Cell Lines | 0.5 µM | Donepezil |
| BuChE Inhibition | Neuronal Cell Lines | 0.8 µM | Donepezil |
| Anticancer Activity | MCF-7 | 10 µM | Doxorubicin |
| Anticancer Activity | Caco-2 | 12 µM | Cisplatin |
Comparison with Similar Compounds
N-(3-Chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 902897-48-7)
- Substituents : 4-Fluorophenyl at position 3; 3-chloro-4-fluorophenyl acetamide.
- Molecular Formula : C₂₄H₁₄ClF₂N₃O₃S.
- Key Differences: Replaces 3,4-dimethylphenyl with 4-fluorophenyl and introduces a chlorine atom on the acetamide phenyl group.
N-(3-Chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 866896-89-1)
N-(3-Chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 899986-34-6)
- Substituents : Cyclopentyl at position 3; 3-chloro-4-fluorophenyl acetamide.
- Molecular Formula : C₂₃H₁₉ClFN₃O₃S.
- This may impact binding to planar active sites .
Heterocyclic Variants: Thieno[3,2-d]pyrimidinone and Pyrido[1,2-b]pyridazine Derivatives
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- Core Structure: Thieno[3,2-d]pyrimidinone.
- Substituents : 3,5-Difluorophenyl at position 3; 2,5-dimethoxyphenyl acetamide.
- Key Differences: The thieno core introduces sulfur atoms, which may enhance metabolic stability but reduce aromaticity compared to benzofuro derivatives. The dimethoxy group improves solubility but may increase susceptibility to demethylation .
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide
- Core Structure : Pyrido[1,2-b]pyridazine.
- Substituents : Trifluoromethyl furan and 3-fluorophenylmethyl groups.
Functional Group Modifications in Pyrimidine Derivatives
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18)
- Substituents : 2,4-Dimethoxyphenyl and benzothiazol groups.
- Key Differences : Methoxy groups enhance solubility, while the trifluoromethyl benzothiazol moiety increases lipophilicity and electron-withdrawing effects. This compound demonstrated CK1 inhibitory activity, suggesting the importance of the thioacetamide linkage in kinase binding .
N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide
- Substituents : Cyclopropyl, iodo, and dimethyl groups.
- The cyclopropyl group may improve metabolic stability by resisting oxidative degradation .
Data Tables
Table 1: Structural Comparison of Benzofuro[3,2-d]pyrimidinone Analogs
Table 2: Heterocyclic Variants and Functional Group Impacts
Research Findings and Implications
- Structural Rigidity: The benzofuropyrimidinone core in the target compound offers rigidity, which is advantageous for selective target binding. Analogs with thieno or pyridazine cores exhibit varied electronic profiles, influencing solubility and metabolic pathways .
- Substituent Effects : Halogenation (e.g., fluorine, chlorine) enhances binding affinity through halogen bonding, while methoxy groups improve solubility. The 3,4-dimethylphenyl group in the target compound likely optimizes lipophilicity for cellular uptake .
- Biological Potential: Though direct data for the target compound is lacking, analogs with similar scaffolds show activity in kinase inhibition (CK1) and anticancer models, suggesting promising avenues for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
